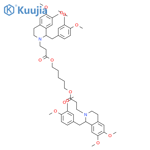

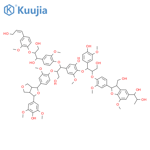

- Biodegradable neuromuscular blocking agents. Part 6. Stereochemical studies on atracurium and related polyalkylene di-esters, European Journal of Medicinal Chemistry, 1984, 19(5), 441-50

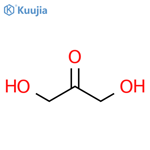

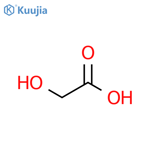

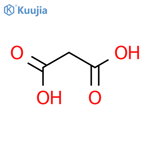

Cas no 144-62-7 (Oxalic acid)

Oxalic acid Propriedades químicas e físicas

Nomes e Identificadores

-

- Oxalic acid

- OXALIC ACID REAGENT

- OXALIC ACID STANDARD

- OXALATE ION CHROMATOGRAPHY STANDARD

- PH STANDARD SOLUTION OXALATE BUFFER

- BETZ 0295

- ETHANEDIOIC ACID

- OXALIC ACID(P)

- Oxalicacid,0.1Nstandardsolution2.5LT

- Aktisal

- Aquisal

- DeerClean

- HOOCCOOH

- Oxaalzuur

- oxalic

- Oxalic acid, 0.1 N standard solution

- Oxalic acid Ethanedioic acid acide oxalique

- Oxalic acid anhydrous

- Ethanedionic acid

- Kleesαure

- Oxalsαure

- NSC 62774

- Oxiric acid

- Oxalsaeure

- Kyselina stavelova

- Acide oxalique

- Acido ossalico

- Acidum oxalicum

- Caswell No. 625

- Oxaalzuur [Dutch]

- Oxalsaeure [German]

- Acide oxalique [French]

- Acido ossalico [Italian]

- Kyselina stavelova [Czech]

- EPA Pesticide Chemical Code 009601

- Ethane-1,2-dioic acid

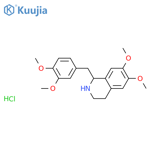

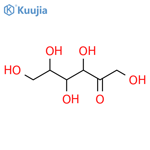

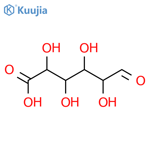

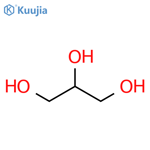

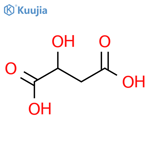

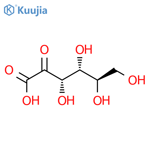

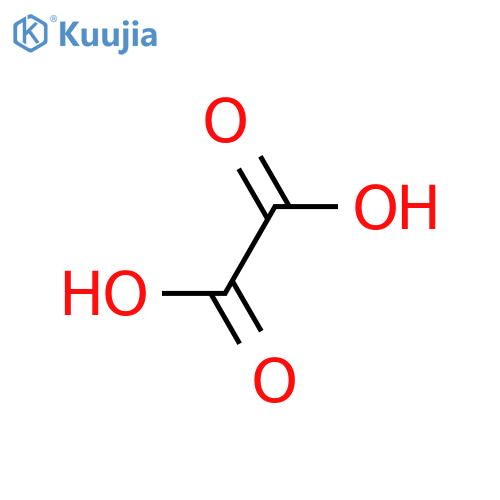

- C2H2O4

- Oxalate

- Ethandisaeure

- ox

- ethanedioic acid, ion(2-)

- H2ox

- OXALATE ION

- Oxalic acid standard titration solution

- Oxalic acid;Ethanedioic acid

-

- MDL: MFCD00002573

- Inchi: 1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)

- Chave InChI: MUBZPKHOEPUJKR-UHFFFAOYSA-N

- SMILES: O([H])C(C(=O)O[H])=O

- BRN: 0385686

Propriedades Computadas

- Massa Exacta: 89.99530

- Massa monoisotópica: 89.995

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 6

- Contagem de Ligações Rotativas: 1

- Complexidade: 71.5

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem Funcional de Aceitadores 3D: 4

- Contagem de Aniões 3D Funcionais: 2

- RMSD isomérica: 0.4

- Número de isómeros conformacionais CID: 1

- Carga de Superfície: 0

- Contagem de Ligações Rotativas: 1

- XLogP3: -0.3

- Contagem de Tautomeros: nothing

- Superfície polar topológica: 74.6

- Peso Molecular: 90.03

Propriedades Experimentais

- Cor/Forma: Colourless transparent crystal

- Densidade: 1.9

- Ponto de Fusão: 189.5 °C (dec.) (lit.)

- Ponto de ebulição: 365.1°C (estimate)

- Ponto de Flash: 101-157°C

- Índice de Refracção: 1.4261 (estimate)

- PH: 1 (100g/l, H2O, 20℃)

- Solubilidade: water: soluble108g/L at 25°C

- Coeficiente de partição da água: 90 g/L (20 ºC)

- Estabilidade/Prazo de validade: Stable, but moisture sensitive. Incompatible with metals.

- PSA: 74.60000

- LogP: -0.84440

- Odor: Odorless.

- Merck: 14,6911

- Cor/Forma: 0.1 M (COOH)2 (0.2N)

- Solubilidade: Soluble in ethanol, soluble in water, slightly soluble in ether, insoluble in benzene and chloroform

- Pressão de vapor: <0.01 mmHg ( 20 °C)

- Sensibilidade: Sensitive to humidity

- pka: 1.23(at 25℃)

- Ponto de Sublimação: 101-157 ºC

Oxalic acid Informações de segurança

-

Símbolo:

- Palavra de Sinal:Warning

- Declaração de perigo: H302,H312

- Declaração de Advertência: P280

- Número de transporte de matérias perigosas:UN 3261 8/PG 3

- WGK Alemanha:1

- Código da categoria de perigo: 21/22-41

- Instrução de Segurança: S24/25-S23-S36/37/39-S27-S26

- RTECS:RO2450000

-

Identificação dos materiais perigosos:

- Frases de Risco:R21/22

- Grupo de Embalagem:III

- Classe de Perigo:8

- Condição de armazenamento:Store below +30°C.

- Nível de perigo:8

- TSCA:Yes

- PackingGroup:III

Oxalic acid Dados aduaneiros

- CÓDIGO SH:29171110

- Dados aduaneiros:

China Customs Code:

2917111000

Oxalic acid Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A6542712-1L |

Oxalic acid Standard , AnalyticalVolumetricSolution |

144-62-7 | 0.05M | 1l |

RMB 199.20 | 2025-02-21 | |

| Cooke Chemical | A7478812-1G |

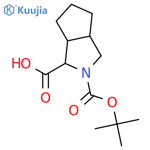

(7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid |

144-62-7 | 97% | 1g |

RMB 10336.00 | 2025-02-21 | |

| Cooke Chemical | A6525012-25G |

Oxalic acid , Waterless grade |

144-62-7 | 99.0% | 25g |

RMB 31.20 | 2025-02-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R049882-1L |

Oxalic acid |

144-62-7 | 0.01000 mol/L (0.02N) | 1l |

¥240 | 2024-05-25 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | AC17231000-1L |

Oxalic acid |

144-62-7 | solution 0,05 mol/l (0,1 N) | 1l |

¥- | 2023-01-16 | |

| Oakwood | 099499-100g |

Oxalic acid |

144-62-7 | 98% | 100g |

$20.00 | 2024-07-19 | |

| Oakwood | 099499-2.5Kg |

Oxalic acid |

144-62-7 | 98% | 2.5kg |

$151.00 | 2023-09-17 | |

| Oakwood | 099499-1Kg |

Oxalic acid |

144-62-7 | 98% | 1kg |

$77.00 | 2023-09-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O16290-500g |

Oxalic Acid |

144-62-7 | 500g |

¥86.0 | 2021-09-08 | ||

| Enamine | EN300-16428-0.1g |

oxalic acid |

144-62-7 | 93% | 0.1g |

$19.0 | 2023-07-07 |

Oxalic acid Método de produção

Synthetic Routes 1

Synthetic Routes 2

1.2 Reagents: Ammonium hydroxide Solvents: Water ; rt

1.3 Solvents: Dichloromethane ; rt

1.4 Solvents: Isopropanol ; rt

1.5 Reagents: N-Acetyl-D-leucine ; rt → reflux; 30 min, reflux; reflux → rt; overnight, rt

1.6 Solvents: Water ; rt

1.7 Reagents: Ammonium hydroxide Solvents: Water ; rt

1.8 Solvents: Dichloromethane ; rt

1.9 Solvents: Acetic acid ; rt → 75 °C; 5 - 6 h, 70 - 75 °C

1.10 Solvents: Toluene ; 70 - 75 °C

1.11 30 min, 70 - 75 °C; 70 °C → rt

1.12 Solvents: Acetone ; rt → 2 °C

1.13 Solvents: Acetone ; overnight, 2 - 8 °C

- Novel process for the preparation of cisatracurium besylate, World Intellectual Property Organization, , ,

Synthetic Routes 3

1.2R:HCl, S:H2O, 6 h, acidify

- One-Step Electrocatalytic Approach Applied to the Synthesis of β-Propiolactones from CO2 and Dienes, Journal of Organic Chemistry, 2023, 88(15), 10403-10411

Synthetic Routes 4

- Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 Catalyst, Catalysts, 2023, 13(2), 349

Synthetic Routes 5

2.1R:NaOH, R:O2, S:H2O, 110°C, 3 bar, pH 14

- Investigating Catalytic Properties Which Influence Dehydration and Oxidative Dehydrogenation in Aerobic Glycerol Oxidation over Pt/TiO2, Journal of Physical Chemistry C, 2022, 126(37), 15651-15661

Synthetic Routes 6

- Relay photo/thermal catalysis enables efficient cascade upgrading of sugars to lactic acid: Mechanism study and life cycle assessment, Chemical Engineering Journal (Amsterdam, 2023, 452(Part_4), 139687

Synthetic Routes 7

Synthetic Routes 8

- Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure Cellulose, ACS Catalysis, 2023, 13(12), 7929-7941

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

- Airborne Preparation of Small Gold Nanoparticles Dispersed on Mesoporous Silica for the Catalytic Oxidation of Glycerol to Dihydroxyacetone, ACS Applied Nano Materials, 2022, 5(12), 18977-18985

Synthetic Routes 12

- The support influence of Au-based catalysts in glycerin selective oxidation to glyceric acid, Journal of Chemical Technology and Biotechnology, 2023, 98(1), 179-187

Synthetic Routes 13

- A combined experimental and theoretical study on vanadium-catalytic oxidation of lignin to produce carboxylic acids, Fuel Processing Technology, 2022, 238, 107493

Synthetic Routes 14

2.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar

3.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar

- Catalytic oxidation of native lignin to phenolic monomers: Insight into aldehydes formation and stabilization, Catalysis Communications, 2022, 172, 106532

Synthetic Routes 15

1.2 Solvents: Acetic acid ; 4 h, 70 °C

1.3 Solvents: Acetone

- Process for preparation of atracurium besylate with improved isomeric ratio, IP.com Journal, 2009, ,

Synthetic Routes 16

1.2 Solvents: Toluene ; 48 h, 80 °C

1.3 Solvents: Ethanol

- Method for purifying Cisatracurium besylate, China, , ,

Synthetic Routes 17

Synthetic Routes 18

- Orange Peel Biomass-derived Carbon Supported Cu Electrocatalysts Active in the CO2-Reduction to Formic Acid, ChemPhysChem, 2023, 24(7), e202200589

Synthetic Routes 19

- CrOx decoration on Fe/TiO2 with tunable and stable oxygen vacancies for selective oxidation of glycerol to lactic acid, New Journal of Chemistry, 2022, 46(39), 18744-18750

Synthetic Routes 20

- Probing the effects of plasma-induced surface species in ring-opening process of toluene decomposition via plasma-excited TPD and in situ DRIFTS, Journal of Cleaner Production, 2022, 371, 133332

Synthetic Routes 21

1.2 Solvents: Isopropanol

Synthetic Routes 22

- Novel process for the preparation of cisatracurium besylate, India, , ,

Synthetic Routes 23

- Preparation of an antracurium stereoisomer, World Intellectual Property Organization, , ,

Synthetic Routes 24

- CsPbBr3/platinum and CsPbBr3/graphite hybrid photoelectrodes for carbon dioxide conversion to oxalic acid, Solar Energy, 2023, 254, 213-222

Synthetic Routes 25

Synthetic Routes 26

Synthetic Routes 27

- Intermetallic PdZn nanoparticles loaded on deficient TiO2 nanosheets as a support: a bifunctional electrocatalyst for oxygen reduction in PEMFCs and the glycerol oxidation reactions, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(26), 13987-13997

Synthetic Routes 28

- Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds, ChemRxiv, 2023, From ChemRxiv, 1-14

Synthetic Routes 29

Synthetic Routes 30

Synthetic Routes 31

Synthetic Routes 32

Synthetic Routes 33

- Phase Engineering of Metastable Transition Metal Dichalcogenides via Ionic Liquid Assisted Synthesis, ACS Nano, 2022, 16(9), 15215-15225

Synthetic Routes 34

Synthetic Routes 35

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, < 20 °C

1.3 Solvents: Isopropanol ; rt; rt → 50 °C; 2 h, 50 °C

- A new synthetic process of bicyclic pyrrolidine intermediate in telaprevir, Zhongguo Yaoke Daxue Xuebao, 2014, 45(5), 529-534

Synthetic Routes 36

1.2 Reagents: 4-(Dimethylamino)pyridine , Di-tert-butyl dicarbonate Solvents: tert-Butanol , tert-Butyl methyl ether ; 1 h, 22 - 27 °C; 5 h, 22 - 27 °C

1.3 Reagents: Methanesulfonic acid ; 1 h, 22 - 27 °C; 11 h, 22 - 27 °C

1.4 Reagents: Potassium carbonate Solvents: Water ; 30 min, 22 - 27 °C; 30 min, 22 - 27 °C

1.5 Solvents: tert-Butyl methyl ether ; 2.5 h, 22 - 27 °C

- Stereoselective Lithiation and Carboxylation of Boc-Protected Bicyclopyrrolidine: Synthesis of a Key Building Block for HCV Protease Inhibitor Telaprevir, Organic Process Research & Development, 2014, 18(10), 1234-1244

Synthetic Routes 37

1.2 Reagents: Benzenesulfonic acid ; 4 h, 50 - 55 °C

1.3 Solvents: Dichloromethane ; 6 h, reflux

1.4 Reagents: Ammonia Solvents: Water ; basified

1.5 Solvents: Acetone ; 30 min, rt

- Preparation of cisatracurium besylate intermediate, China, , ,

Synthetic Routes 38

1.2R:HCl, S:H2O, acidify

- Site-Selective Electrochemical C-H Carboxylation of Arenes with CO2, Angewandte Chemie, 2023, 62(3), e202214710

Synthetic Routes 39

1.2 20 °C; 36 h, 20 °C

1.3 Solvents: Methanol ; pH 3, 20 °C

- Method for synthesizing landiolol hydrochloride, China, , ,

Oxalic acid Raw materials

- (R)-tert-butyl Butyrate Norlaudanosine

- D-Fructose

- N,N'-Carbonyldiimidazole

- 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

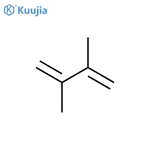

- 2,3-Dimethyl-1,3-butadiene

- Hemicellulase

- D(+)-Mannose

- D-Glucuronic Acid

- Vanillin

- Sulfate Lignin

- Cellulose

- Oxalic acid

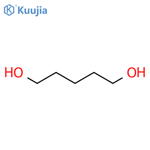

- pentane-1,5-diol

- Vanillic acid

- (1S,3aR,6aS)-Hexahydro-cyclopentacpyrrole-1,2(1H)-dicarboxylic Acid Bis(tert-butyl) Ester

- Lignin

- D(+)-Glucose

- Veratryl alcohol

- N-Acetyl-L-(-)-leucine

- Guaiacol

- D(+)-Xylose

- D-Galacturonic acid

- 1-Butyl-3-methylimidazolium thiocyanate

- (R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

- Glycerol

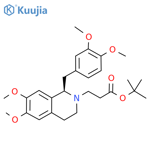

- (3S,3aS,6aR)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid

- 3-{5-[(2r)-2-aminopropyl]-7-cyano-2,3-dihydro-1h-indol-1-yl}propy L Benzoate

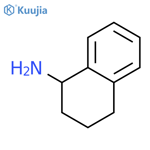

- (1S)-tetralin-1-amine

- (2R,3R,4S,5S)-2,3,4,5-Tetrahydroxyhexanal

- 2-2-(2,2,2-Trifluoroethoxy)phenoxyethyl Methanesulfonate

- 2,6-Dimethoxyphenol

- Vanillyl alcohol

- D-Galactose

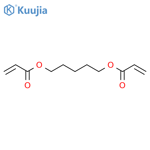

- 1,5-Pentanediol Diacrylate (Stabilized with Hydroquinone)

- Lignocellulose

Oxalic acid Preparation Products

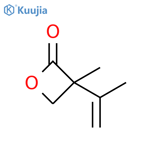

- 3-Methyl-3-(1-methylethenyl)-2-oxetanone (77192-32-6)

- (1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic acid tert-butyl ester (714194-68-0)

- Lactate (50-21-5)

- D-Fructose (57-48-7)

- Silodosin Dimer 7-Cyano Benzoate (885340-14-7)

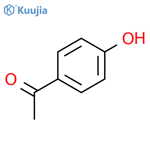

- 4-Hydroxybenzoic acid (99-96-7)

- 4-oxopentanoic acid (123-76-2)

- Benzyl alcohol (100-51-6)

- D-Gluconic acid (526-95-4)

- Benzene-1,3,5-tricarboxylic acid (554-95-0)

- 1,2,3-Benzenetricarboxylic acid (569-51-7)

- Dihydroxyacetone (96-26-4)

- Terephthalic acid (100-21-0)

- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)

- D-Glucuronic Acid (6556-12-3)

- Butanoic acid,2-hydroxy- (600-15-7)

- Maleic acid (110-16-7)

- Vanillin (121-33-5)

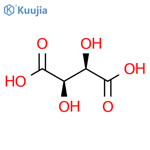

- Oxalic acid (144-62-7)

- 4-MorpholinecarboxaMide, N-(2-aMinoethyl)- (69630-16-6)

- 7-Descarboxamido, 7-Cyano (R)-Silodosin O-Benzoate (885340-11-4)

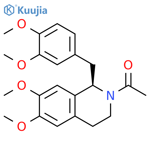

- 1-[(1R)-1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethanone (860-24-2)

- Vanillic acid (121-34-6)

- 5-Hydroxymethylfurfural (67-47-0)

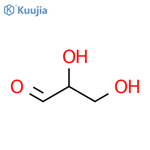

- DL-Glyceraldehyde (56-82-6)

- Trimellic Acid (528-44-9)

- Guaiacol (90-05-1)

- Hydroxymalonic Acid (80-69-3)

- propanedioic acid (141-82-2)

- Fumaric acid (110-17-8)

- Syringaldehyde (134-96-3)

- Benzoic acid (65-85-0)

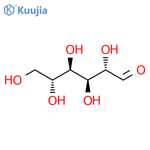

- L(+)-Tartaric acid (87-69-4)

- Pyruvaldehyde (78-98-8)

- Malic acid (6915-15-7)

- 2-hydroxyacetic acid (79-14-1)

- 2-oxoacetic acid (298-12-4)

- (R,R)-N,N'-Didemethyl Atracurium (64228-84-8)

- 2-Keto-d-gluconic Acid (669-90-9)

- GLUCONIC ACID (133-42-6)

- Apocynin (498-02-2)

- Acetosyringone (2478-38-8)

- 4-Hydroxybenzaldehyde (123-08-0)

- 1-(4-Hydroxyphenyl)ethanone (99-93-4)

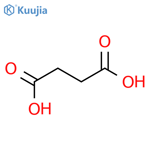

- butanedioic acid (110-15-6)

- Pyruvic acid (127-17-3)

- Benzaldehyde (100-52-7)

Oxalic acid Fornecedores

Oxalic acid Literatura Relacionada

-

1. Book reviews

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

Informações adicionais sobre Oxalic acid

Oxalic Acid (144-62-7): Propriedades e Aplicações em Biomedicina

O ácido oxálico (CAS 144-62-7) é um composto orgânico dicarboxílico amplamente estudado devido às suas múltiplas aplicações em biomedicina e farmacologia. Sua estrutura química simples, mas versátil, permite interações com metais e biomoléculas, tornando-o relevante em pesquisas sobre quelantes terapêuticos e antioxidantes. Estudos recentes destacam seu potencial no tratamento de doenças relacionadas ao acúmulo de ferro, como a hemocromatose, onde atua como agente sequestrante. Além disso, sua presença em alimentos como espinafre e ruibarbo levanta discussões sobre biodisponibilidade e toxicidade em altas doses, um tópico de interesse para nutricionistas e toxicologistas.

Oxalic Acid (144-62-7) no Desenvolvimento de Fármacos e Pesquisa

Na indústria farmacêutica, o ácido oxálico (144-62-7) é utilizado como intermediário na síntese de compostos ativos, como antibióticos e antivirais. Pesquisas exploram seu papel na modulação de vias metabólicas, especialmente em estudos sobre câncer, onde derivados do ácido oxálico demonstraram atividade antiproliferativa em linhagens celulares. A busca por análogos menos tóxicos também é uma tendência, visando reduzir efeitos colaterais em terapias de longo prazo. Plataformas de high-throughput screening têm identificado novos alvos moleculares para esse composto, reforçando seu potencial em medicina personalizada.

Oxalic Acid (144-62-7): Segurança e Considerações Regulatórias

A segurança do ácido oxálico (144-62-7) é um tema crítico para reguladores e profissionais de saúde. Embora seja classificado como seguro em baixas concentrações, sua ingestão excessiva pode levar à formação de cálculos renais (pedras nos rins) devido à precipitação de oxalato de cálcio. Agências como a ANVISA e FDA estabelecem limites rigorosos para seu uso em suplementos e medicamentos. Pesquisas em desintoxicação focam em enzimas como a oxalato oxidase, que degrada o composto no organismo. Esses avanços são essenciais para garantir aplicações terapêuticas seguras.

Oxalic Acid (144-62-7): Tendências Futuras em Biotecnologia

O futuro do ácido oxálico (144-62-7) na biotecnologia está ligado à síntese sustentável e à engenharia metabólica. Microrganismos geneticamente modificados, como Aspergillus niger, são investigados para produção ecoeficiente do composto, reduzindo dependência de fontes petroquímicas. Além disso, nanopartículas carreadoras de oxalato estão em testes para terapias direcionadas contra tumores. A integração com inteligência artificial para prever interações biológicas abre caminho para descobertas inovadoras, alinhando-se às demandas por tratamentos precisos e menos invasivos.

144-62-7 (Oxalic acid) Produtos relacionados

- 611-73-4(Benzoylformic acid)

- 1113-38-8(Ammonium oxalate)

- 6100-20-5(Oxalic Acid Potassium Salt Dihydrate)

- 563-96-2(Glyoxylic acid monohydrate)

- 6009-70-7(Ammonium oxalate monohydrate)

- 1460-34-0(3-methyl-2-oxopentanoic acid)

- 298-12-4(2-oxoacetic acid)

- 7722-88-5(Sodium Pyrophosphate)

- 7758-29-4(Sodium Triphosphate)

- 127-95-7(Potassium hydrogen oxalate)